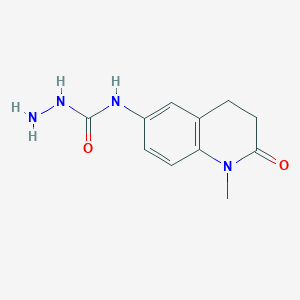

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hydrazinecarboxamide

Beschreibung

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hydrazinecarboxamide is a heterocyclic organic compound featuring a tetrahydroquinolinone scaffold substituted with a hydrazinecarboxamide group at position 5. Its molecular formula is C₁₁H₁₄N₄O₂ (molecular weight: 234.26 g/mol). Safety protocols emphasize handling precautions (e.g., avoiding heat sources, P210) .

Eigenschaften

IUPAC Name |

1-amino-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-15-9-4-3-8(13-11(17)14-12)6-7(9)2-5-10(15)16/h3-4,6H,2,5,12H2,1H3,(H2,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXQINLOABHUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hydrazinecarboxamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Oxidation to Form the Oxo Group:

Attachment of the Hydrazinecarboxamide Group: The final step involves the reaction of the quinoline derivative with hydrazinecarboxamide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: The hydrazinecarboxamide group can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hydrazinecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarboxamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The quinoline ring system can also intercalate with DNA, affecting its replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydroquinolinone core is a common motif in drug discovery. Key analogues include:

(S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 35)

- Structure : Differs by substitution of hydrazinecarboxamide with a thiophene-2-carboximidamide group and a chiral 1-methylpyrrolidinylethyl side chain.

- Molecular Weight : 369.2 g/mol .

- Synthesis : Resolved via supercritical fluid chromatography (SFC) using a Chiralpak AD-H column, yielding enantiomers with >99% enantiomeric excess .

- Physicochemical Properties :

Baxdrostat ((R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide)

- Structure: Features a fused tetrahydroisoquinoline ring and a propionamide substituent.

- Molecular Weight : 363.45 g/mol .

General Structural Trends

- Core Modifications: The target compound lacks the extended aromatic systems (e.g., tetrahydroisoquinoline in Baxdrostat) or chiral side chains (e.g., pyrrolidinylethyl in Compound 35), which may influence receptor binding and metabolic stability.

Computational and Crystallographic Insights

While direct crystallographic data for the target compound is absent in the evidence, tools like the Cambridge Structural Database (CSD) and Mercury software (–6) are critical for analyzing bond lengths, angles, and packing patterns in analogous compounds. For example:

Biologische Aktivität

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hydrazinecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring system and a hydrazinecarboxamide moiety. Its molecular formula is with a molecular weight of 320.37 g/mol. The presence of the quinoline structure is significant as it is known for various biological activities, including antimicrobial and anticancer properties.

-

Enzyme Inhibition :

- The sulfonamide group present in this compound is known to inhibit various enzymes by mimicking natural substrates. This inhibition can disrupt metabolic pathways critical for cell survival and proliferation.

-

DNA Intercalation :

- The quinoline moiety can intercalate into DNA, potentially leading to the inhibition of DNA replication and transcription processes. Such interactions are vital in developing anticancer agents.

-

Antioxidant Activity :

- Preliminary studies suggest that this compound may exhibit free radical scavenging properties, contributing to its potential as a protective agent against oxidative stress-related diseases.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results highlight the compound's potential as an antimicrobial agent in clinical settings.

Anticancer Activity

A study evaluating the cytotoxic effects of related hydrazine derivatives demonstrated promising results against cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 20 |

The effectiveness against these cell lines suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Study on Antioxidant Activity

In one study, the antioxidant capacity of hydrazine derivatives was assessed using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid.

Clinical Implications

A clinical trial exploring the use of hydrazine derivatives in treating chronic infections showed improved patient outcomes when combined with standard antibiotic therapy. This underscores the potential for this compound in enhancing existing treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.